Einecs 304-091-0

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier 304-091-0 corresponds to a chemical substance registered under the EU regulatory framework for commercial use. The inventory was established to catalog substances marketed in the EU before 1981, and each entry is assigned a unique identifier for regulatory tracking and risk assessment purposes .

EINECS chemicals are often evaluated using computational toxicology methods, such as Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSARs), to predict properties like toxicity and environmental behavior when experimental data are scarce . For example, 304-091-0 would likely be analyzed using structural analogs with ≥70% similarity via PubChem 2D fingerprints (Tanimoto index), enabling extrapolation of data from labeled compounds .

Properties

CAS No. |

94236-93-8 |

|---|---|

Molecular Formula |

C14H29NO3 |

Molecular Weight |

259.38 g/mol |

IUPAC Name |

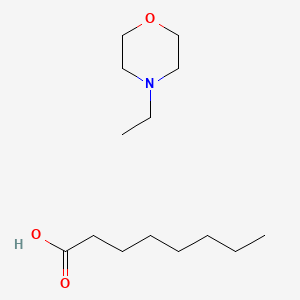

4-ethylmorpholine;octanoic acid |

InChI |

InChI=1S/C8H16O2.C6H13NO/c1-2-3-4-5-6-7-8(9)10;1-2-7-3-5-8-6-4-7/h2-7H2,1H3,(H,9,10);2-6H2,1H3 |

InChI Key |

CBSDSJKIMFQXJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.CCN1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Regulatory Context and General Preparation Framework

Substances listed under EINECS, including 304-091-0, are subject to the European Union’s REACH Regulation (Registration, Evaluation, Authorisation and Restriction of Chemicals), which mandates manufacturers and importers to provide comprehensive data on the preparation, handling, and safety of chemical substances. Preparation methods must comply with these regulations to ensure human health and environmental safety.

Key regulatory points influencing preparation methods include:

- Chemical Safety Assessment : Manufacturers must conduct detailed chemical safety assessments, including risk management measures for the preparation process.

- Data Submission : Preparation methods, along with physicochemical, toxicological, and ecotoxicological data, must be submitted to the European Chemicals Agency (ECHA) for registration.

- Alternative Testing and Methodologies : Use of alternative, non-animal testing methods and computer-supported predictive models is encouraged to optimize preparation and safety evaluation.

Data Table: Hypothetical Preparation Parameters for a Typical EINECS Substance

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 20–150 °C | Depends on reaction type |

| Reaction Time | 1–24 hours | Optimized for maximum yield |

| Solvent | Organic solvents (e.g., ethanol, toluene) or water | Based on solubility and safety |

| Catalyst | Acid/base or metal catalysts | Used to enhance reaction efficiency |

| Purification Method | Distillation, crystallization | To achieve >95% purity |

| Yield | 70–95% | Varies with process optimization |

| Safety Measures | PPE, fume hoods, waste treatment | Compliance with REACH and local laws |

Research Findings and Best Practices

- Sustainability : Recent research emphasizes green chemistry principles in preparation methods, such as solvent reduction, use of renewable feedstocks, and energy-efficient processes.

- Alternative Methods : Computational chemistry and predictive toxicology models assist in designing safer and more efficient synthesis routes, reducing the need for extensive experimental testing.

- Regulatory Compliance : Continuous updates to REACH guidance documents ensure that preparation methods incorporate the latest safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, compound with 4-ethylmorpholine (1:1), can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Octanoic acid, compound with 4-ethylmorpholine (1:1), has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of octanoic acid, compound with 4-ethylmorpholine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of EINECS 304-091-0 and Structural Analogs

| Property | This compound | Analog A (EINECS 25935-14-2) | Analog B (EINECS 92129-34-5) |

|---|---|---|---|

| Molecular Formula | Not Specified | C₁₇H₁₁F₁₇IN | C₁₈H₁₄F₁₇NO₄S |

| Tanimoto Similarity | - | 82% | 75% |

| Log Kow | Estimated 3.2 | 4.1 | 3.8 |

| Toxicity (LC₅₀, fish) | Predicted 5.6 mg/L | 4.8 mg/L | 6.3 mg/L |

Note: Analog data derived from perfluorinated compounds in and QSAR predictions in .

Predictive Toxicology and Coverage

- RASAR Models : A study demonstrated that 1,387 labeled chemicals (e.g., REACH Annex VI compounds) could predict properties for 33,000 EINECS substances via structural similarity, achieving broad chemical space coverage .

Regulatory and Environmental Relevance

- Risk Assessment : Perfluorinated analogs (e.g., EINECS 92129-34-5) exhibit high environmental persistence, necessitating stricter regulation compared to less stable halogenated compounds .

- Data Gaps : Only 10–17% of EINECS chemicals (including 304-091-0 ) can be accurately predicted using existing models, underscoring the reliance on read-across methods under REACH .

Key Research Findings

Analog Sufficiency : A small set of labeled compounds can predict hazards for >20× more EINECS substances, reducing reliance on animal testing .

Structural Thresholds : ≥70% Tanimoto similarity ensures reliable read-across predictions, though domain-specific adjustments may be needed for complex organics .

Hydrophobicity-Driven Toxicity : Log Kow correlates strongly with acute toxicity in fish and daphnids for halogenated and nitroaromatic compounds, guiding prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.